RO2959 monohydrochloride is a highly potent, selective, and structurally distinct biphenyl-thiazole inhibitor of Calcium Release-Activated Calcium (CRAC) channels, primarily targeting the Orai1/Stim1 complex. In procurement and assay design, the monohydrochloride salt is strongly preferred over the free base due to its enhanced stability and reliable solubility in standard laboratory solvents like DMSO (up to 25-50 mg/mL with sonication). By acting directly at the pore-forming Orai1 subunit, RO2959 effectively blocks Store-Operated Calcium Entry (SOCE) and downstream T-cell receptor (TCR) activation pathways. Its sub-micromolar potency and defined salt form make it a critical benchmark material for researchers requiring reproducible, high-affinity suppression of intracellular calcium signaling without the off-target liabilities of broader channel blockers [1].
Substituting RO2959 monohydrochloride with older, generic SOCE inhibitors like 2-APB or broad-spectrum immunosuppressants compromises assay integrity. 2-APB exhibits a notorious bimodal effect—enhancing calcium entry at low concentrations while blocking it at high concentrations—and actively potentiates Orai3 currents, confounding subtype-specific data. Similarly, downstream calcineurin inhibitors like Cyclosporin A (CsA) or FK506 fail to block the initial calcium influx, leaving upstream calcium-dependent pathways unaffected. Even within the class of direct CRAC inhibitors, substituting RO2959 with compounds like Synta66 or GSK-7975A requires significantly higher working concentrations (micromolar vs. nanomolar), which increases the required DMSO vehicle volume and elevates the risk of non-specific ion channel interference and solvent toxicity [1].
When distinguishing between Orai channel isoforms, RO2959 monohydrochloride demonstrates a >20-fold selectivity for Orai1 over Orai3. In CHO cells overexpressing STIM1 and specific Orai isoforms, RO2959 inhibits Orai1 with an IC50 of 25 nM, compared to an IC50 of 530 nM for Orai3. In contrast, legacy inhibitors like 2-APB fail to provide this selectivity and can paradoxically activate Orai3 channels [1].
| Evidence Dimension | IC50 for Orai isoform inhibition |
| Target Compound Data | RO2959: 25 nM (Orai1), 530 nM (Orai3) |
| Comparator Or Baseline | 2-APB: Potentiates Orai3 instead of inhibiting |
| Quantified Difference | >20-fold selectivity for Orai1 over Orai3 |
| Conditions | CHO cells stably expressing human STIM1 and Orai1/3 |
Procurement of RO2959 is essential for researchers who need to cleanly isolate Orai1-dependent calcium currents without triggering confounding Orai3 activation.
RO2959 monohydrochloride provides significantly higher potency for inhibiting the calcium release-activated calcium current (ICRAC) compared to other commercially available heterocyclic blockers. In RBL-2H3 cells, RO2959 inhibits ICRAC with an IC50 of approximately 400 nM. In cross-study comparisons, the widely used comparator Synta66 requires an IC50 of 1.4 to 3.0 μM to achieve similar block, while GSK-7975A requires ~3.4 to 4.0 μM [1].
| Evidence Dimension | IC50 for ICRAC inhibition |
| Target Compound Data | RO2959: ~400 nM |
| Comparator Or Baseline | Synta66: 1.4 - 3.0 μM; GSK-7975A: 3.4 - 4.0 μM |
| Quantified Difference | 3.5x to 10x greater potency than Synta66 and GSK-7975A |
| Conditions | Electrophysiological measurement of ICRAC in RBL-2H3 or similar mast cell models |
Higher potency allows for sub-micromolar dosing, minimizing solvent toxicity and preventing off-target effects common at higher concentrations.
RO2959 monohydrochloride is highly effective at blocking downstream immune responses driven by SOCE. In primary human CD4+ T cells, RO2959 inhibits SOCE with an IC50 of 265 nM and completely abolishes TCR-mediated IL-2 production and proliferation. While calcineurin inhibitors like Cyclosporin A (CsA) also block these transcriptional pathways, RO2959 achieves this by halting the upstream calcium trigger itself, offering a cleaner pharmacological profile for studying calcium-dependent upstream events[1].
| Evidence Dimension | Inhibition of T-cell proliferation and IL-2 production |
| Target Compound Data | RO2959: Complete inhibition (SOCE IC50 = 265 nM) |
| Comparator Or Baseline | Cyclosporin A (CsA): Blocks downstream but leaves upstream Ca2+ influx intact |
| Quantified Difference | Upstream SOCE block vs. downstream calcineurin block |
| Conditions | Human primary CD4+ T cells triggered by TCR stimulation |
Buyers conducting immunological screening require RO2959 to specifically target the ion channel level rather than relying on broad downstream immunosuppressants.
The monohydrochloride salt form of RO2959 is specifically optimized for laboratory handling and formulation compared to the free base. It achieves reliable solubility in DMSO (up to 50 mg/mL with sonication) for in vitro stocks. For in vivo murine models, it can be successfully formulated as a 2.5 mg/mL suspended solution using a standard vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, ensuring reproducible dosing for oral or intraperitoneal administration .
| Evidence Dimension | Formulation processability |
| Target Compound Data | RO2959 monohydrochloride: Soluble in DMSO; formulates to 2.5 mg/mL in PEG/Tween/Saline |
| Comparator Or Baseline | Free base RO2959: Lower stability and less predictable aqueous suspension behavior |
| Quantified Difference | Standardized 2.5 mg/mL in vivo dosing capability |
| Conditions | Preparation of working solutions for oral/IP injection |
Selecting the monohydrochloride salt ensures that researchers can seamlessly transition from in vitro DMSO assays to standardized in vivo animal models without reformulating.
Due to its complete suppression of TCR-mediated IL-2 production and T-cell proliferation at sub-micromolar concentrations, RO2959 monohydrochloride is the ideal benchmark inhibitor for standardizing in vitro cytokine release and immune activation assays [1].
Because of its >20-fold selectivity for Orai1 over Orai3, patch-clamp electrophysiologists should select this compound to cleanly isolate Orai1-dependent CRAC currents from mixed-channel backgrounds, avoiding the confounding Orai3 potentiation seen with legacy blockers like 2-APB [2].
The monohydrochloride salt's compatibility with standard PEG/Tween/Saline vehicles allows for reliable formulation at 2.5 mg/mL, making it the preferred choice for dosing in murine models of autoimmune and inflammatory diseases driven by aberrant SOCE .